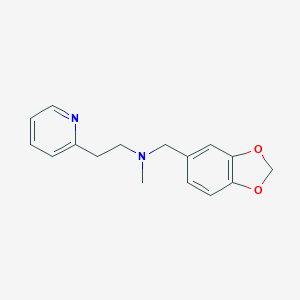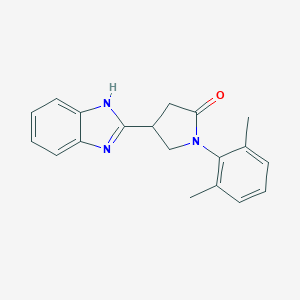![molecular formula C18H16ClNO4 B368159 5'-Chloro-1'-(2-phenoxyethyl)spiro[1,3-dioxolane-2,3'-indole]-2'-one CAS No. 883657-36-1](/img/structure/B368159.png)
5'-Chloro-1'-(2-phenoxyethyl)spiro[1,3-dioxolane-2,3'-indole]-2'-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5’-Chloro-1’-(2-phenoxyethyl)spiro[1,3-dioxolane-2,3’-indole]-2’-one” is a complex organic compound. It contains a spiro[1,3-dioxolane-2,3’-indole] core, which is a type of spiro compound where two rings share a single atom . The 1,3-dioxolane part of the molecule is a heterocyclic acetal with the chemical formula (CH2)2O2CH2 .
Synthesis Analysis
The synthesis of similar spiro compounds has been reported in the literature. For instance, spiro[indoline-3,3’-indolizine]s have been synthesized in one-pot three-component reactions between a substituted indole-2,3-dione, (S)-pipecolic acid, and trans-3-benzoylacrylic acid . Another study reported the synthesis of new enantiomerically pure and racemic 1,3-dioxolanes by the reaction of salicylaldehyde with commercially available diols .Molecular Structure Analysis
The molecular structure of “5’-Chloro-1’-(2-phenoxyethyl)spiro[1,3-dioxolane-2,3’-indole]-2’-one” can be inferred from its name and the structures of similar compounds. The spiro[1,3-dioxolane-2,3’-indole] core indicates that the molecule consists of a 1,3-dioxolane ring and an indole ring sharing a single atom .Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, play a significant role in cell biology and are used for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to exhibit various biologically vital properties .
Biochemical Pathways
Spiro compounds, which this compound is a part of, have been found to act as antioxidants, substances that may prevent damage caused by reactive oxygen species (ros) and reactive nitrogen species (rns) .
Result of Action
Spiro compounds have been found to exhibit numerous biological activities attributed primarily to their versatility and structural similarity to important pharmacophore centers .
Advantages and Limitations for Lab Experiments
One of the advantages of using 5'-Chloro-1'-(2-phenoxyethyl)spiro[1,3-dioxolane-2,3'-indole]-2'-one in lab experiments is its high potency and selectivity. It has been found to have a low toxicity profile and can be easily synthesized in large quantities. However, one of the limitations of using this compound is its poor solubility in water, which may limit its use in certain experimental settings.
Future Directions
There are many future directions for the scientific research of 5'-Chloro-1'-(2-phenoxyethyl)spiro[1,3-dioxolane-2,3'-indole]-2'-one. One potential direction is the development of novel drug delivery systems that can improve its solubility and bioavailability. Another direction is the investigation of its potential therapeutic applications in other diseases such as diabetes and cardiovascular diseases. In addition, further studies are needed to fully understand its mechanism of action and potential side effects.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising results in various scientific research studies. It has potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. This compound has a high potency and selectivity, but its poor solubility in water may limit its use in certain experimental settings. There are many future directions for the scientific research of this compound, and further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
The synthesis of 5'-Chloro-1'-(2-phenoxyethyl)spiro[1,3-dioxolane-2,3'-indole]-2'-one involves a multistep process that includes the reaction of 3-oxindole with phenoxyacetic acid, followed by chlorination and cyclization to form the spirooxindole ring system. The final product is obtained after purification and characterization using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
5'-Chloro-1'-(2-phenoxyethyl)spiro[1,3-dioxolane-2,3'-indole]-2'-one has been extensively studied for its potential therapeutic applications in various scientific research studies. It has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been found to protect against neurodegeneration by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
5'-chloro-1'-(2-phenoxyethyl)spiro[1,3-dioxolane-2,3'-indole]-2'-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO4/c19-13-6-7-16-15(12-13)18(23-10-11-24-18)17(21)20(16)8-9-22-14-4-2-1-3-5-14/h1-7,12H,8-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVUCUTOMIDKKJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(O1)C3=C(C=CC(=C3)Cl)N(C2=O)CCOC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4,5-trimethoxy-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B368078.png)

![1-[(1-Benzoyl-3-piperidinyl)carbonyl]-4-phenylpiperazine](/img/structure/B368081.png)
![(4-Fluorophenyl){3-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}methanone](/img/structure/B368083.png)
![(4-Chlorophenyl)[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]methanone](/img/structure/B368090.png)
![(4-Methoxyphenyl){3-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}methanone](/img/structure/B368091.png)
![1-{[1-(4-Methoxybenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B368092.png)

![{1-[2-(2,5-Dimethylphenoxy)ethyl]benzimidazol-2-yl}methan-1-ol](/img/structure/B368101.png)
![(2-Fluorophenyl){3-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}methanone](/img/structure/B368103.png)
![(1-{2-[4-(Methylpropyl)phenoxy]ethyl}benzimidazol-2-yl)methan-1-ol](/img/structure/B368105.png)
![(1-(4-(4-ethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B368106.png)
![1-{1-[2-(2-Chlorophenoxy)ethyl]benzimidazol-2-yl}propan-1-ol](/img/structure/B368109.png)
![1-{1-[2-(2,3-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol](/img/structure/B368111.png)